![molecular formula C18H19NO3 B7540624 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7540624.png)
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid, also known as CPPene, is a pyrrolidine derivative that has been extensively studied for its potential therapeutic applications. CPPene is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid acts as a potent inhibitor of PKC by binding to the catalytic domain of the enzyme. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters. Once activated, PKC phosphorylates various downstream targets, leading to cellular responses. 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid inhibits the activation of PKC by preventing the binding of ATP to the catalytic domain of the enzyme.
Biochemical and Physiological Effects:
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been found to have various biochemical and physiological effects. In cancer, 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease, 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been found to improve cognitive function by reducing amyloid beta deposition and neuroinflammation. In stroke, 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been found to reduce brain damage by inhibiting neuronal cell death and reducing inflammation.
実験室実験の利点と制限
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has several advantages and limitations for lab experiments. The advantages include its potent PKC inhibition activity, its ability to inhibit the growth of various cancer cell lines, and its potential therapeutic applications in various diseases. The limitations include its low solubility in water, its potential toxicity, and its limited availability.
将来の方向性
There are several future directions for the research on 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid. One direction is to improve the synthesis method of 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid to increase its yield and solubility. Another direction is to study its potential therapeutic applications in other diseases, such as diabetes, cardiovascular disease, and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid and its downstream targets. Finally, the development of 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid derivatives with improved pharmacological properties may lead to the discovery of novel therapeutic agents.
合成法
The synthesis of 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid involves the reaction of 3-phenoxybenzaldehyde with pyrrolidine-2-carboxylic acid in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid using sodium borohydride. The yield of 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid obtained from this method is around 60%.
科学的研究の応用
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and stroke. In cancer, PKC has been shown to play a crucial role in tumor progression, invasion, and metastasis. 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In Alzheimer's disease, PKC has been implicated in the pathogenesis of the disease, and 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been found to improve cognitive function in animal models of the disease. In stroke, PKC has been shown to play a role in neuronal cell death, and 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been found to reduce brain damage in animal models of stroke.
特性
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(21)17-10-5-11-19(17)13-14-6-4-9-16(12-14)22-15-7-2-1-3-8-15/h1-4,6-9,12,17H,5,10-11,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXBAUSDIQDPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

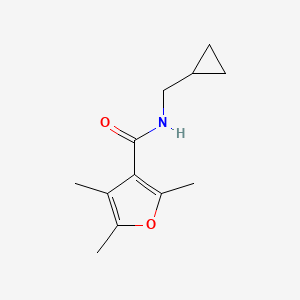
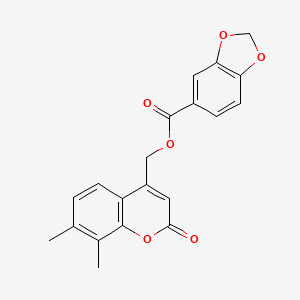
![2-[(1,8-Diamino-5-cyano-6-piperidin-1-yl-2,7-naphthyridin-3-yl)sulfanyl]acetic acid](/img/structure/B7540569.png)
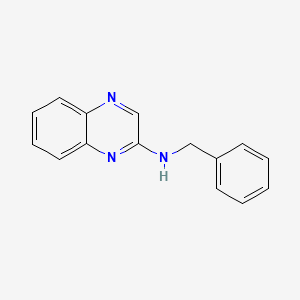
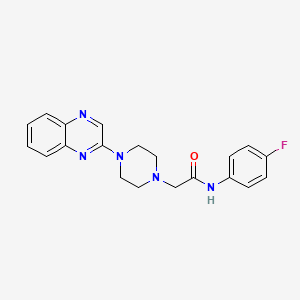
![N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7540598.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7540615.png)
![2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7540627.png)
![3-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B7540631.png)
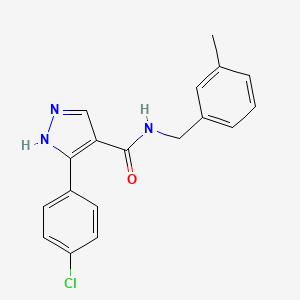
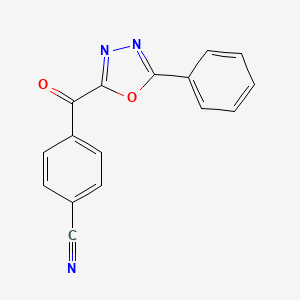
![N-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7540644.png)
![1-(2-methylpropanoyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide](/img/structure/B7540647.png)
![1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol](/img/structure/B7540653.png)